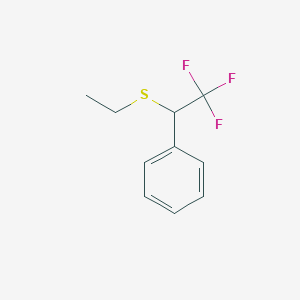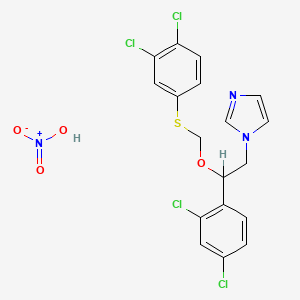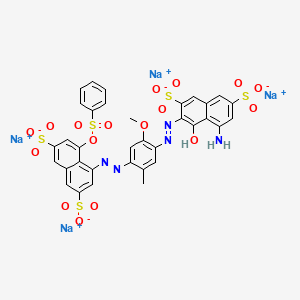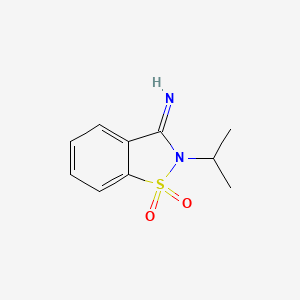
3-Imino-2-(propan-2-yl)-2,3-dihydro-1H-1lambda~6~,2-benzothiazole-1,1-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Imino-2-(propan-2-yl)-2,3-dihydro-1H-1lambda~6~,2-benzothiazole-1,1-dione is a heterocyclic compound that contains a benzothiazole ring system Benzothiazoles are known for their diverse biological activities and are widely used in medicinal chemistry
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-Imino-2-(propan-2-yl)-2,3-dihydro-1H-1lambda~6~,2-benzothiazole-1,1-dione typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-aminothiophenol with isopropyl isocyanate, followed by cyclization to form the benzothiazole ring. The reaction conditions often require the use of a solvent such as dichloromethane and a catalyst like triethylamine to facilitate the cyclization process.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control of reaction parameters, such as temperature, pressure, and reaction time, which are crucial for the efficient synthesis of the compound.
Análisis De Reacciones Químicas
Types of Reactions
3-Imino-2-(propan-2-yl)-2,3-dihydro-1H-1lambda~6~,2-benzothiazole-1,1-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the benzothiazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are employed under conditions that may involve catalysts like palladium or copper.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, amine derivatives, and various substituted benzothiazoles, depending on the specific reaction and conditions used.
Aplicaciones Científicas De Investigación
3-Imino-2-(propan-2-yl)-2,3-dihydro-1H-1lambda~6~,2-benzothiazole-1,1-dione has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound exhibits antimicrobial and anticancer properties, making it a candidate for drug development.
Medicine: It is investigated for its potential use in treating various diseases, including cancer and bacterial infections.
Industry: The compound is used in the development of materials with specific properties, such as corrosion inhibitors and organic semiconductors.
Mecanismo De Acción
The mechanism of action of 3-Imino-2-(propan-2-yl)-2,3-dihydro-1H-1lambda~6~,2-benzothiazole-1,1-dione involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound targets enzymes and receptors involved in cell proliferation and apoptosis.
Pathways Involved: It modulates signaling pathways such as the MAPK/ERK pathway, which is crucial for cell growth and survival. The compound’s ability to inhibit these pathways contributes to its anticancer properties.
Comparación Con Compuestos Similares
Similar Compounds
Benzothiazole: A simpler analog with similar biological activities.
2-Aminobenzothiazole: Known for its antimicrobial properties.
6-Methylbenzothiazole: Exhibits anticancer activity.
Uniqueness
3-Imino-2-(propan-2-yl)-2,3-dihydro-1H-1lambda~6~,2-benzothiazole-1,1-dione is unique due to its specific substitution pattern, which enhances its biological activity and makes it a versatile compound for various applications. Its isopropyl group and imino functionality contribute to its distinct chemical and biological properties, setting it apart from other benzothiazole derivatives.
Propiedades
Número CAS |
69360-20-9 |
|---|---|
Fórmula molecular |
C10H12N2O2S |
Peso molecular |
224.28 g/mol |
Nombre IUPAC |
1,1-dioxo-2-propan-2-yl-1,2-benzothiazol-3-imine |
InChI |
InChI=1S/C10H12N2O2S/c1-7(2)12-10(11)8-5-3-4-6-9(8)15(12,13)14/h3-7,11H,1-2H3 |
Clave InChI |
SDOAVGBIWOWILY-UHFFFAOYSA-N |
SMILES canónico |
CC(C)N1C(=N)C2=CC=CC=C2S1(=O)=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-(2-{[Tris(dimethylamino)-lambda~5~-phosphanylidene]amino}ethyl)benzamide](/img/structure/B14467503.png)
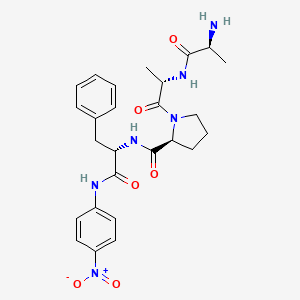


![Benzoic acid;[2-(hydroxymethyl)phenyl]methanol](/img/structure/B14467530.png)
![Benzoic acid, 2-[(6-amino-1-hydroxy-3-sulfo-2-naphthalenyl)azo]-](/img/structure/B14467532.png)
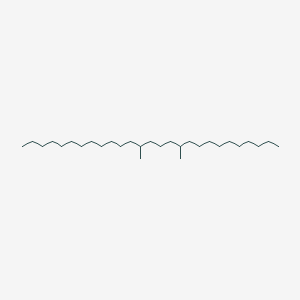
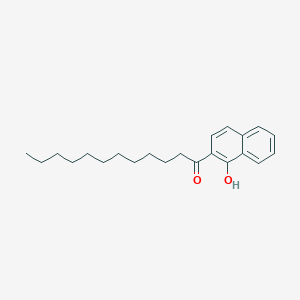
![7-Bromo-3,3-dimethyl-1,5-dioxaspiro[5.5]undecane](/img/structure/B14467546.png)
